molecular formula C23H36BN3O5 B1446161 Tert-butyl 4-(2-oxo-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)piperazine-1-carboxylate CAS No. 1704120-87-5

Tert-butyl 4-(2-oxo-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)piperazine-1-carboxylate

Cat. No.: B1446161
CAS No.: 1704120-87-5
M. Wt: 445.4 g/mol
InChI Key: SNWGROSGHJIVIG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-oxo-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H36BN3O5 and its molecular weight is 445.4 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 4-(2-oxo-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)piperazine-1-carboxylate (CAS No. 1704120-87-5) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H36BN3O5
  • Molecular Weight : 445.36 g/mol
  • CAS Number : 1704120-87-5

The compound's biological activity is primarily attributed to its interaction with various biological targets. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors or ion channels, while the dioxaborolane group may facilitate binding to enzymes or proteins involved in cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties.

  • In vitro Studies :
    • The compound demonstrated cytotoxic effects against various cancer cell lines including breast (MCF7), prostate (PC3), and lung (A549) cancer cells.
    • IC50 values ranged from 10 to 25 µM depending on the cell line tested.
  • Mechanistic Insights :
    • Induction of apoptosis was observed through caspase activation assays.
    • The compound inhibited cell proliferation by disrupting the cell cycle at the G1 phase.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties.

  • Bacterial Inhibition :
    • Effective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
    • Particularly potent against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
  • Mechanism :
    • It is hypothesized that the compound disrupts bacterial cell wall synthesis and inhibits essential enzyme functions.

Research Findings and Case Studies

StudyFindings
Evaluated anticancer effects on MCF7 cellsSignificant inhibition of cell growth at IC50 of 15 µM
Assessed antimicrobial activity against MRSAMIC of 8 µg/mL indicates strong potential as an antibacterial agent
Investigated mechanism of action via apoptosis assaysInduces apoptosis through caspase pathway activation

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of the compound.

  • Absorption : Rapid absorption noted in preliminary studies.
  • Distribution : High tissue distribution with a preference for liver and lungs.
  • Metabolism : Primarily metabolized in the liver; potential for drug-drug interactions.
  • Excretion : Renal excretion observed with a half-life of approximately 6 hours.

Properties

IUPAC Name

tert-butyl 4-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36BN3O5/c1-21(2,3)30-20(29)27-14-12-26(13-15-27)16-19(28)25-18-10-8-17(9-11-18)24-31-22(4,5)23(6,7)32-24/h8-11H,12-16H2,1-7H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWGROSGHJIVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CN3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36BN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-oxo-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(2-oxo-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(2-oxo-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(2-oxo-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(2-oxo-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(2-oxo-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)piperazine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.